

A Technical Guide to the Chemical Structure and Characterization of Sofosbuvir Impurity I

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sofosbuvir impurity I**, a known process-related impurity in the synthesis of the antiviral drug Sofosbuvir. This document details its chemical identity, structure, and typical analytical characterization methods, offering valuable information for researchers and professionals involved in the quality control and drug development of Sofosbuvir.

Chemical Identity and Structure

Sofosbuvir impurity I is identified by the Chemical Abstracts Service (CAS) number 2164516-85-0. It is also commonly referred to by several synonyms in chemical supplier catalogs, including Ethoxy Sofosbuvir Impurity and Sofosbuvir ethyl ester impurity.[1][2] MedchemExpress describes it as a diastereoisomer of Sofosbuvir.[3]

The molecular formula of **Sofosbuvir impurity I** is C21H27FN3O9P, and it has a molecular weight of approximately 515.42 g/mol .[1][4] The key structural difference between Sofosbuvir and Impurity I lies in the ester group of the L-alanine moiety. In Sofosbuvir, this is an isopropyl ester, whereas in Impurity I, it is an ethyl ester. This seemingly minor change can impact the impurity's physicochemical properties and must be carefully monitored during drug manufacturing.

The chemical structure of **Sofosbuvir Impurity I** can be represented by the following SMILES string: CCOC(=0)C(C)NP(=0)(OCC1C(C(C(O1)N2C=CC(=0)NC2=O)



(C)F)O)OC3=CC=CC=C3.

Below is a 2D diagram of the chemical structure of **Sofosbuvir Impurity I**, generated from its chemical identifiers.

Chemical Structure of Sofosbuvir Impurity I

Sofosbuvir Impurity I CAS: 2164516-85-0 MW: 515.42

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Caption: 2D structure of **Sofosbuvir Impurity I**.

Quantitative Data

Quantitative analytical data for **Sofosbuvir impurity I** is typically provided by chemical suppliers in their Certificate of Analysis (CoA) upon purchase of a reference standard. While specific spectral data from public literature is scarce, a typical CoA would include the following characterization data.[1]

Parameter	Typical Data
Appearance	White to off-white solid
Purity (by HPLC)	≥95%
¹H NMR	Spectrum conforming to the chemical structure.
¹³ C NMR	Spectrum conforming to the chemical structure.
Mass Spectrum	Molecular ion peak corresponding to the molecular weight (e.g., [M+H] $^+$ at m/z \approx 516.15).
Solubility	Soluble in DMSO and Methanol.



Experimental Protocols

The identification, characterization, and quantification of **Sofosbuvir impurity I** are crucial for ensuring the quality and safety of the final drug product. Below are generalized experimental protocols based on common practices for impurity analysis in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reverse-phase HPLC (RP-HPLC) method is commonly employed to separate Sofosbuvir from its related impurities, including Impurity I.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is often suitable.
- Mobile Phase: A gradient elution is typically used to achieve good separation. A common mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[5]
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV detection at 260 nm, which is the λmax of Sofosbuvir.[5]
- Procedure:
 - Prepare a standard solution of the **Sofosbuvir impurity I** reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).
 - Prepare a sample solution of the Sofosbuvir drug substance.
 - Inject both the standard and sample solutions into the HPLC system.
 - The retention time of the impurity in the sample is compared to that of the reference standard for identification.
 - Quantification is typically performed using an external standard method based on the peak area.



Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight of the impurity.

- Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
- Procedure:
 - The sample, either from a direct infusion or from the HPLC eluent, is introduced into the ESI-MS system.
 - The mass spectrum is acquired in positive ion mode.
 - The presence of a protonated molecular ion ([M+H]+) at the expected m/z value confirms the molecular weight of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the definitive structural confirmation of **Sofosbuvir impurity** I.

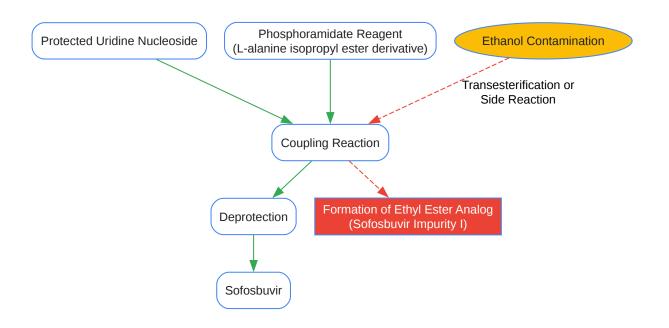
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or CDCl₃.
- Procedure:
 - Dissolve an accurately weighed amount of the impurity reference standard in the chosen deuterated solvent.
 - Acquire ¹H and ¹³C NMR spectra.
 - The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm that the structure is consistent with that of Sofosbuvir impurity I.



Synthesis and Formation

Sofosbuvir impurity I is a process-related impurity that can be formed during the synthesis of Sofosbuvir. The final step in many synthetic routes to Sofosbuvir involves the coupling of a protected nucleoside with a phosphoramidate reagent, followed by deprotection. The use of ethanol as a solvent or the presence of ethanol as an impurity in other reagents during the synthesis or work-up steps can lead to the formation of the ethyl ester derivative (Impurity I) instead of the desired isopropyl ester of Sofosbuvir.

The following workflow diagram illustrates a generalized process for the synthesis of Sofosbuvir and the potential point of formation for Impurity I.



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Caption: Potential formation pathway of **Sofosbuvir Impurity I**.

In conclusion, **Sofosbuvir impurity I** is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Sofosbuvir. Its distinct chemical structure, arising from the presence of an ethyl ester in place of an isopropyl ester, necessitates the use



of high-resolution analytical techniques for its identification and quantification to ensure the final drug product's quality and safety.

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